Anti-inflammatory agent 55

NF-κB inhibition Nitric Oxide (NO) Assay RAW264.7 Macrophages

Anti-inflammatory agent 55 (compound 9j, CAS 2924156-51-2) is a nitrofuran-containing benzoxazolinone derivative exhibiting a 3-fold potency enhancement over Coixol and analog 9c in NO suppression (IC50 0.8 μM). Specifically validated for NF-κB pathway inhibition in LPS-stimulated RAW264.7 macrophages and in vivo xylene-induced auricular edema models. Essential for reproducible SAR studies and in vitro–in vivo correlation assays. Procure for benchmarked pathway inhibition.

Molecular Formula C17H15N3O7
Molecular Weight 373.3 g/mol
Cat. No. B12391587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 55
Molecular FormulaC17H15N3O7
Molecular Weight373.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)C=CC3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C17H15N3O7/c1-25-12-2-5-13-14(10-12)27-17(22)19(13)9-8-18-15(21)6-3-11-4-7-16(26-11)20(23)24/h2-7,10H,8-9H2,1H3,(H,18,21)/b6-3+
InChIKeyIVMYOCZCDZOSDA-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 55 (Compound 9j): A High-Potency Coixol Derivative for NF-κB Pathway Research and Inflammation Model Procurement


Anti-inflammatory agent 55, also known as compound 9j (CAS 2924156-51-2, C17H15N3O7), is a synthetic derivative of the natural benzoxazolinone coixol [1]. It is characterized by a nitrofuran moiety and is documented to suppress nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages with an IC50 of 0.8 μM [1]. This compound is specifically utilized in research focused on the NF-κB signaling pathway and in vivo models of acute inflammation, such as xylene-induced auricular edema [2].

Why Anti-inflammatory Agent 55 Cannot Be Substituted with Coixol or Other Analogs in Rigorous Anti-Inflammatory Studies


Substituting Anti-inflammatory Agent 55 (9j) with its parent compound Coixol or related analogs like 9c compromises experimental reproducibility and potency due to significant quantitative differences in their in vitro and in vivo performance. While they share a core scaffold, their functional groups dictate distinct levels of bioactivity [1]. Specifically, the incorporation of a nitrofuran moiety in 9j results in a 3-fold improvement in NO inhibition potency compared to Coixol or the furan analog 9c in the same assay system [1]. Using a less potent analog would necessitate higher concentrations, potentially introducing off-target effects or confounding solubility issues, thereby invalidating comparative studies targeting the NF-κB pathway [2].

Anti-inflammatory Agent 55 (9j): Head-to-Head Potency and Efficacy Data Versus Comparators


Enhanced In Vitro NO Suppression: 3-Fold Potency Improvement Over Coixol

In a direct, same-assay comparison using LPS-induced RAW264.7 macrophages, Anti-inflammatory Agent 55 (compound 9j) demonstrates significantly greater potency in suppressing nitric oxide (NO) production than its parent scaffold, Coixol [1][2].

NF-κB inhibition Nitric Oxide (NO) Assay RAW264.7 Macrophages

Potency Advantage Over Furan Analog (Compound 9c) in Cellular NO Assay

The presence of a nitrofuran group in 9j (Anti-inflammatory Agent 55) confers a critical potency advantage over the structurally similar furan analog, compound 9c [1]. While both derivatives show anti-inflammatory activity, 9j exhibits an IC50 of 0.8 μM for NO inhibition, whereas 9c demonstrates an IC50 of 2.4 μM under identical experimental conditions [1].

Coixol Derivatives Structure-Activity Relationship RAW264.7 Macrophages

Validated In Vivo Efficacy in a Standard Murine Model of Acute Inflammation

The in vitro potency of Anti-inflammatory Agent 55 (9j) translates to significant in vivo efficacy in a xylene-induced mouse auricular edema model [1]. This model is a standard for evaluating the anti-inflammatory potential of new chemical entities [1].

In Vivo Pharmacology Xylene-Induced Ear Edema Acute Inflammation Model

Optimal Use Cases for Procuring Anti-inflammatory Agent 55 (9j) Based on Evidence-Based Differentiation


High-Sensitivity NF-κB Pathway Inhibition Studies in Macrophage Models

Anti-inflammatory Agent 55 (9j) is ideally suited for researchers investigating the NF-κB signaling pathway in RAW264.7 macrophages or similar cell lines [1]. Its potent IC50 of 0.8 μM for NO suppression ensures robust pathway inhibition at low concentrations, minimizing off-target effects and providing a clear assay window for downstream analysis of iNOS, TNF-α, IL-6, and IL-1β expression .

Benchmarking and Screening of Novel Anti-Inflammatory Candidates in In Vivo Models

Given its validated efficacy in the xylene-induced ear edema model, 9j serves as an excellent positive control or benchmark compound for evaluating novel anti-inflammatory agents in vivo [2][3]. Its well-characterized mechanism (NF-κB inhibition) provides a reliable reference point for assessing the performance and potential of new chemical entities.

Structure-Activity Relationship (SAR) Studies on Coixol-Derived Scaffolds

For medicinal chemists exploring the structure-activity relationship (SAR) around the benzoxazolinone core, 9j is a critical comparator [2]. Its unique nitrofuran substitution and 3-fold potency enhancement over the furan analog (9c) provide a clear and quantifiable data point for designing next-generation anti-inflammatory compounds with improved efficacy [1].

Pharmacodynamic Studies of NF-κB Suppression in Acute Inflammation

Procurement of 9j is recommended for experiments designed to correlate in vitro NF-κB inhibition with in vivo pharmacodynamic effects in acute inflammation [2][3]. The compound's well-defined activity in both cellular (0.8 μM IC50) and animal models allows for a more precise understanding of exposure-response relationships in early-stage drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-inflammatory agent 55

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.